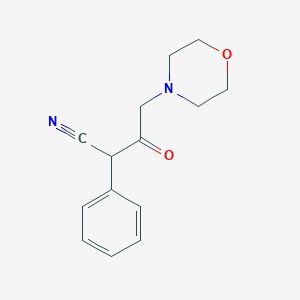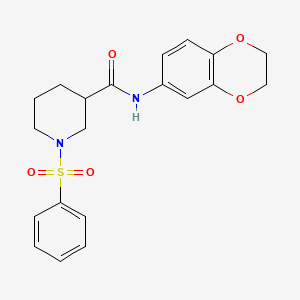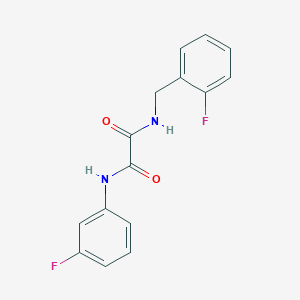
1-(2-chlorophenyl)-N-cyclopentylmethanesulfonamide
Übersicht
Beschreibung
1-(2-chlorophenyl)-N-cyclopentylmethanesulfonamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-N-cyclopentylmethanesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
Wirkmechanismus
1-(2-chlorophenyl)-N-cyclopentylmethanesulfonamide acts on the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain sensation, inflammation, and mood. It binds to the CB1 and CB2 receptors, which are found throughout the body, including the brain, spinal cord, and immune system. By binding to these receptors, 1-(2-chlorophenyl)-N-cyclopentylmethanesulfonamide can modulate the activity of various neurotransmitters and other signaling molecules, resulting in its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-cyclopentylmethanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, and to have anti-convulsant properties. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorophenyl)-N-cyclopentylmethanesulfonamide has several advantages for lab experiments. It is a well-established compound that has been extensively studied, and it is readily available in large quantities. It also has well-characterized pharmacological properties, which make it a useful tool for studying the endocannabinoid system and its potential therapeutic applications.
However, there are also limitations to using 1-(2-chlorophenyl)-N-cyclopentylmethanesulfonamide in lab experiments. It is a potent compound that can have significant effects on physiological processes, and its effects can be difficult to interpret in complex systems. Additionally, its effects can vary depending on the dose and route of administration, which can make it challenging to design experiments that accurately reflect its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorophenyl)-N-cyclopentylmethanesulfonamide. One area of interest is its potential use in the treatment of psychiatric disorders, such as anxiety and depression. Another area of interest is its potential use in the treatment of chronic pain and inflammation. Additionally, there is ongoing research on the development of novel compounds that target the endocannabinoid system, which may lead to the discovery of new therapeutic agents with improved efficacy and fewer side effects.
Conclusion:
1-(2-chlorophenyl)-N-cyclopentylmethanesulfonamide is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It acts on the endocannabinoid system and has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. While it has several advantages for lab experiments, there are also limitations to its use. Ongoing research on 1-(2-chlorophenyl)-N-cyclopentylmethanesulfonamide and other compounds that target the endocannabinoid system may lead to the development of new therapeutic agents with improved efficacy and fewer side effects.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-cyclopentylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c13-12-8-4-1-5-10(12)9-17(15,16)14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRMNXAZMLTSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4388192.png)
![2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B4388199.png)
![3-[(4-fluorobenzoyl)amino]-4-methylbenzamide](/img/structure/B4388207.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-4-methylbenzamide](/img/structure/B4388217.png)

![5-({[4-(benzyloxy)phenyl]amino}sulfonyl)-2-methylbenzamide](/img/structure/B4388231.png)
![N-1,3-benzodioxol-5-yl-2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4388239.png)

![3-cyclopentyl-11-(2-methoxyphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4388267.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}nicotinamide](/img/structure/B4388268.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B4388273.png)
